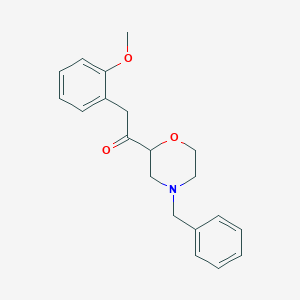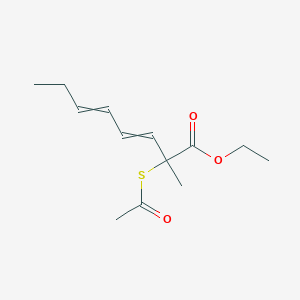
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methylocta-3,5-dienoate moiety Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries
Méthodes De Préparation
The synthesis of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Another method involves the transesterification of β-keto esters, which allows for the selective modification of ester groups . Industrial production methods often utilize catalysts such as silica or SAFI to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The compound can also participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester can yield the corresponding alcohol, while oxidation can produce carboxylic acids .
Applications De Recherche Scientifique
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions involving estersAdditionally, it is used in the fragrance and flavor industries to create specific aromas and flavors .
Mécanisme D'action
The mechanism of action of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can also interact with thiol groups in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be compared to other esters such as ethyl acetoacetate and methyl acetoacetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity . Other similar compounds include 2-ethylhexanol and various acrylates, which are used in different industrial applications .
Propriétés
Numéro CAS |
646517-86-4 |
|---|---|
Formule moléculaire |
C13H20O3S |
Poids moléculaire |
256.36 g/mol |
Nom IUPAC |
ethyl 2-acetylsulfanyl-2-methylocta-3,5-dienoate |
InChI |
InChI=1S/C13H20O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h7-10H,5-6H2,1-4H3 |
Clé InChI |
LOPWOJSSKTYHLD-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC(C)(C(=O)OCC)SC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)

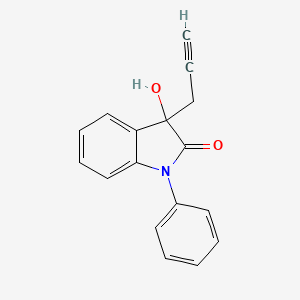
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
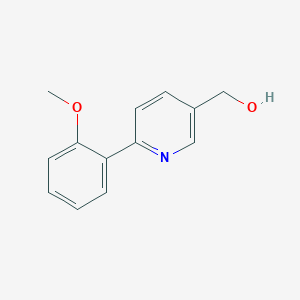
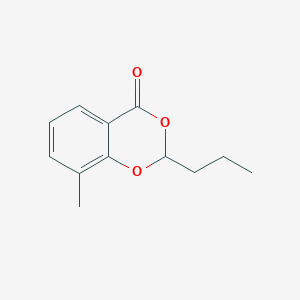
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
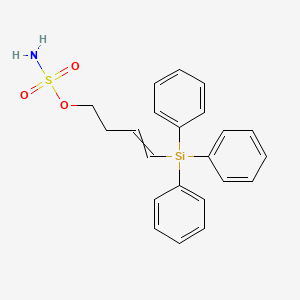
![7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one](/img/structure/B12600194.png)
